{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid
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Overview
Description
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then subjected to boronation reactions to introduce the boronic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- {1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid
- {1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
Uniqueness
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid is unique due to its specific structure, which includes a pyrrole ring and a Boc-protected amine. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C10H16BNO4 |
---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO4/c1-7-5-6-8(11(14)15)12(7)9(13)16-10(2,3)4/h5-6,14-15H,1-4H3 |
InChI Key |
CGNGRRXKNSSFDR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(N1C(=O)OC(C)(C)C)C)(O)O |
Origin of Product |
United States |
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